molecular formula C12H16O3 B109482 3,4-Dimethoxyphenyl isopropyl ketone CAS No. 14046-55-0

3,4-Dimethoxyphenyl isopropyl ketone

Cat. No. B109482
CAS RN: 14046-55-0
M. Wt: 208.25 g/mol
InChI Key: FGVRUUHJVIWSEN-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl isopropyl ketone is a chemical compound with the molecular formula C12H16O3 . It is used in scientific research and exhibits diverse applications, including the synthesis of pharmaceuticals and as a key intermediate in organic chemistry reactions.


Synthesis Analysis

The synthesis of 3,4-Dimethoxyphenyl isopropyl ketone has been explored in various studies. For instance, one process involves the acylation reaction of acid 3,4-dimethoxyphenylacetic acid with resorcinol . Another process involves the oxidation of diisohomoeugenol with chromium (VI) oxide .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxyphenyl isopropyl ketone can be analyzed using various techniques. The compound has a molecular weight of 208.2536 .


Chemical Reactions Analysis

The chemical reactions involving 3,4-Dimethoxyphenyl isopropyl ketone are complex and varied. For example, it has been found that the compound can undergo asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain to yield corresponding optically active amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethoxyphenyl isopropyl ketone can be analyzed using various techniques. For instance, the compound has a molecular weight of 208.2536 .

Scientific Research Applications

  • Synthesis and Antimicrobial Activities : 3,4-Dimethoxyphenyl chalcones, synthesized using 3,4-dimethoxy acetophenone, show significant antimicrobial activities. These chalcones were produced via solvent-free microwave-assisted aldol condensation and characterized by various spectroscopic methods (Mala et al., 2013).

  • Biotransformation in Fungi : Pleurotus ostreatus, a type of mushroom, exhibits enoate reductase activity towards compounds including those derived from 3,4-Dimethoxyphenyl isopropyl ketone. This activity has potential implications in biotechnological applications (Skrobiszewski et al., 2013).

  • Chemical Reactions with Epoxides : Tris(2,6-dimethoxyphenyl)phosphine reacts with various epoxides to produce a range of compounds, demonstrating the versatility of reactions involving dimethoxyphenyl groups (Wada & Tsuboi, 1987).

  • Selective Oxidation in Organic Synthesis : Research on the selective oxidation of O-isopropylidene derivatives of diols to 2-hydroxy ketones has implications for the synthesis of complex organic molecules. This process involves dimethoxyphenyl compounds (Curci et al., 1996).

  • Synthesis of Nordihydroguaiaretic Acid : A synthetic approach to nordihydroguaiaretic acid and its isomers from (3,4-dimethoxyphenyl)acetone has been developed. This demonstrates the utility of dimethoxyphenyl compounds in complex organic syntheses (Gezginci & Timmermann, 2001).

  • Regioisomeric Preferences in Organic Synthesis : The study of regioisomeric preferences in the orthomanganation of various substituted acetophenones, including isopropyl benzoates, sheds light on the nuanced reactions involving dimethoxyphenyl compounds (Cooney et al., 2001).

  • Stereoselective Synthesis in Pharmaceuticals : Research into the stereoselective synthesis of certain compounds using 3,4-dimethoxyphenyl isopropyl ketone as a starting material has implications for the production of pharmaceuticals (Collier et al., 1997).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVRUUHJVIWSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161404
Record name 3,4-Dimethoxyphenyl isopropyl ketone
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxyphenyl isopropyl ketone

CAS RN

14046-55-0
Record name 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone
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Record name 3,4-Dimethoxyphenyl isopropyl ketone
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Record name Isobutyrophenone,4'-dimethoxy-
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Record name 3,4-Dimethoxyphenyl isopropyl ketone
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Record name 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-methyl
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Record name 3,4-DIMETHOXYPHENYL ISOPROPYL KETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HL Holland, JX Gu, F Orallo, M Camiña… - Pharmaceutical …, 1999 - Springer
Purpose. The syntheses and evaluation for cardiovascular activity in the rat of both enantiomers of a verapamil analog in which the cyano group has been replaced by hydroxyl. Methods…
Number of citations: 14 link.springer.com
E Brenna, C Fuganti, P Grasselli… - European Journal of …, 2001 - Wiley Online Library
A lipase‐mediated synthesis of (S)‐ and (R)‐verapamil is described. The key steps of the synthetic sequence are the enantioselective acetylation, mediated by Lipase PS, of allylic …

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